molecular formula C17H18N2O3 B2753400 (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 325693-95-6

(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2753400
CAS No.: 325693-95-6
M. Wt: 298.342
InChI Key: CQBWBQMDMUJNLR-BQYQJAHWSA-N
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Description

(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a synthetic acrylamide derivative designed for research applications. Its molecular structure incorporates two key pharmacophores: a furan ring and a morpholine moiety, linked by a planar, trans-configured (E) acrylamide bridge. This specific architecture is found in compounds investigated for various biological activities. Structurally similar (E)-configured acrylamides and furan-containing chalcones have been identified as key intermediates in organic synthesis and have demonstrated potential in medicinal chemistry research. For instance, analogous compounds have been studied as inhibitors of enzymes like tyrosinase and have been utilized in click chemistry reactions to create complex molecular scaffolds . The morpholine ring is a common feature in drug discovery, often employed to enhance solubility and influence pharmacokinetic properties. Researchers can leverage this compound as a building block in the development of novel small-molecule probes, particularly in hit-to-lead optimization campaigns. It is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-17(8-7-16-2-1-11-22-16)18-14-3-5-15(6-4-14)19-9-12-21-13-10-19/h1-8,11H,9-10,12-13H2,(H,18,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBWBQMDMUJNLR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the acrylamide moiety: This can be achieved by reacting acryloyl chloride with an amine derivative.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.

    Attachment of the morpholine ring: The morpholine ring can be attached via nucleophilic substitution or through a Mannich reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide. A significant investigation evaluated the antiproliferative effects of similar chalcone derivatives on various cancer cell lines, including C6 glioma and HeLa cervical cancer cells. The results indicated that several derivatives exhibited potent antiproliferative activity, surpassing that of cisplatin, a commonly used chemotherapy drug .

Data Table: Anticancer Activity

CompoundCell LineIC50 (μM)Reference
(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamideC6 Glioma< 1.5
Similar Derivative AHeLa< 1.0
Similar Derivative BC6 Glioma< 0.5

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that derivatives similar to (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide possess significant antimicrobial properties against various pathogens.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)Notes
Staphylococcus aureus0.22 - 0.25Effective against biofilm formation
Staphylococcus epidermidis0.22 - 0.25Synergistic effects noted

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is crucial for optimizing its pharmacological properties. Modifications in substituents on the furan and phenyl rings can significantly influence its biological activity.

Key Findings

Research has shown that electron-donating groups enhance cytotoxicity against cancer cells, while specific substitutions improve antimicrobial efficacy .

Case Studies

Case Study 1: Anticancer Evaluation
A study investigated a series of morpholine-containing chalcones for their effect on HT29 colon cancer cells. The results demonstrated that compounds with specific structural features exhibited significant growth inhibition, reinforcing the potential of (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide as a lead compound for further development.

Case Study 2: Antimicrobial Assessment
In vitro studies assessed the ability of related compounds to inhibit biofilm formation in bacterial cultures. The findings indicated that certain structural modifications led to enhanced antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and morpholine rings could play a role in binding to these targets, while the acrylamide moiety might be involved in covalent interactions.

Comparison with Similar Compounds

Substituent Variations on the Acrylamide Backbone

The acrylamide backbone is a common feature among analogs, with variations in substituents impacting electronic and steric properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
Target Compound Furan-2-yl C₁₇H₁₈N₂O₃ 298.34 g/mol Furan moiety, morpholinylphenyl group
2-cyano-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide Cyano + furan-2-yl C₂₃H₁₅Cl₂N₃O₅ 516.36 g/mol Cyano group enhances polarity
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a) Cyano + thiophene C₂₂H₂₂N₄O₂S 404.62 g/mol Thiophene core, high melting point (296–298°C)

Key Observations :

  • Replacement of furan with thiophene (30a) introduces sulfur, altering electronic properties and possibly enhancing π-π stacking interactions .

Aromatic and Heterocyclic Modifications

Variations in the aryl and heterocyclic groups significantly influence bioactivity and physicochemical behavior:

Compound Name Aryl/Heterocyclic Group Biological Activity (if reported)
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide Chloro-fluorophenyl + isobutylphenyl N/A (structural analog)
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide Chloro-fluorobenzyloxy + methoxyphenyl N/A (structural analog)
(2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (1j) Bis(trifluoromethyl)phenyl Antistaphylococcal (MIC: 0.15–5.57 µM)

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 1j) enhance antimicrobial potency, suggesting that substituent electronegativity correlates with activity .
  • Bulky groups (e.g., isobutyl in ) may sterically hinder target engagement but improve metabolic stability.

Morpholinyl and Piperazinyl Derivatives

The morpholinyl group is a recurring motif in analogs, often included to enhance solubility and bioavailability:

Compound Name Heterocyclic Group Melting Point (°C) Yield (%)
Target Compound 4-Morpholinylphenyl N/A N/A
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide (31a) 4-Methylpiperazinylphenyl 254–256 69.45
(E)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-3-(3-nitrophenyl)prop-2-enamide Morpholinylmethylphenyl N/A N/A

Key Observations :

  • Morpholinylmethyl groups (e.g., ) may improve blood-brain barrier penetration due to increased lipophilicity.

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The presence of electron-deficient aromatic rings (e.g., trifluoromethylphenyl) correlates with antimicrobial activity in analogs like 1j and 2p .
  • Physicochemical Trends: Higher molecular weight and polarity in cyano-substituted analogs (e.g., 30a) may enhance target binding but reduce solubility compared to the target compound .
  • Synthetic Accessibility : Analogs with morpholinyl groups are synthesized efficiently (~70% yield), indicating feasibility for scaling the target compound’s production .

Biological Activity

(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is C19H20N2O5C_{19}H_{20}N_{2}O_{5}, with a molecular weight of 356.38 g/mol. The compound features a furan moiety, which is known for its reactivity and biological significance, particularly in the development of pharmaceuticals.

Anticancer Activity

Studies have demonstrated that derivatives of furan compounds exhibit anticancer properties . For instance, furan-based compounds have shown efficacy against various cancer cell lines, including breast and colon cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A specific study highlighted that furan derivatives can modulate signaling pathways associated with cancer cell survival and growth .

Antimicrobial Properties

Furan derivatives, including (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide, have been reported to possess antimicrobial activity . Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of furan derivatives are also noteworthy. They have been shown to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines and mediators. This suggests their utility in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a recent study, (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics. The study concluded that this compound could be a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various furan derivatives, including our compound of interest. It was found that at a concentration of 50 µg/mL, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

Data Tables

Here are summarized findings from recent studies on the biological activities of (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide:

Activity Cell Line/Organism Concentration Tested Effect Observed
AnticancerBreast Cancer Cells10 µMSignificant reduction in viability
AntimicrobialS. aureus50 µg/mLInhibition of growth
Anti-inflammatoryInflammatory ModelVariesReduction in cytokine levels

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide?

  • Methodology : Utilize a multi-step synthesis approach starting with condensation reactions. For example:

React 4-(morpholin-4-yl)aniline with furan-2-carbaldehyde under acid catalysis to form the enamine intermediate.

Perform acylation using acryloyl chloride in the presence of a base (e.g., triethylamine) to yield the target compound.

  • Key Considerations : Optimize solvent polarity (e.g., dichloromethane or THF) and reaction temperature (typically 0–25°C) to minimize side reactions. Monitor progress via TLC or HPLC .
    • Yield Optimization : Typical yields for analogous compounds range from 69% to 74%. Adjust stoichiometry and catalyst loading (e.g., p-toluenesulfonic acid) to improve efficiency .

Q. How is the structural characterization of this compound performed?

  • Spectroscopic Techniques :

  • 1H/13C NMR : Identify key signals, such as the α,β-unsaturated carbonyl group (δ ~165–170 ppm in 13C NMR) and furan protons (δ ~6.3–7.4 ppm in 1H NMR). Compare with literature data for morpholine-containing analogs .
  • HR-MS : Confirm molecular ion peaks (e.g., m/z 354.12 [M+H]+) and isotopic patterns. Use EI-MS for fragmentation analysis .
    • Crystallography : Employ SHELXL for single-crystal X-ray diffraction to resolve stereochemistry and confirm the (2E)-configuration .

Advanced Research Questions

Q. What computational strategies are suitable for studying its molecular interactions?

  • Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes or receptors). Parameters:

  • Grid box size: 25 × 25 × 25 Å centered on the active site.
  • Exhaustiveness: 8–16 to balance accuracy and computational cost .
    • Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability. Analyze root-mean-square deviation (RMSD) and hydrogen-bonding interactions .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Variables to Test :

  • Catalysts : Compare Brønsted acids (e.g., HCl) vs. Lewis acids (e.g., ZnCl₂).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance intermediate stability.
    • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, solvent, and catalyst concentration. Use ANOVA to identify significant factors .

Q. How to resolve discrepancies in spectroscopic data during characterization?

  • Contradiction Analysis :

  • If NMR signals deviate from expected patterns (e.g., split peaks), check for tautomerism or rotameric equilibria. Use variable-temperature NMR to confirm dynamic effects.
  • For inconsistent HR-MS data, recalibrate the instrument and validate with a standard (e.g., sodium formate cluster ions). Cross-reference with computational predictions (DFT-calculated spectra) .

Data-Driven and Methodological Challenges

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • SAR Workflow :

Synthesize derivatives with modified substituents (e.g., replacing morpholine with piperazine or varying furan positions).

Test biological activity (e.g., IC₅₀ in enzyme assays) and correlate with electronic (Hammett constants) or steric parameters (Taft indices).

Perform QSAR modeling using partial least squares (PLS) regression to identify critical descriptors (e.g., logP, polar surface area) .

  • Case Study : Analogs with 4-(4-methylpiperazin-1-yl)phenyl groups showed enhanced bioactivity compared to morpholine derivatives, likely due to improved solubility and hydrogen-bonding capacity .

Experimental Design Considerations

  • Control Experiments : Include negative controls (e.g., unsubstituted acrylamide) to isolate the contribution of the morpholine and furan moieties.
  • Reproducibility : Validate synthetic protocols across ≥3 independent batches. Report yields as mean ± standard deviation .

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